![molecular formula C19H19NO5 B5850721 dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate](/img/structure/B5850721.png)
dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate, also known as DMMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMMA is a terephthalate derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied to understand its potential uses.
Wirkmechanismus
Dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. It does so by activating caspase-3, a protein that plays a crucial role in the apoptotic pathway. dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate has been found to have a cytotoxic effect on cancer cells, while having minimal toxicity on normal cells. It has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. However, its high thermal stability can make it difficult to synthesize and purify, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate, including:
1. Developing new synthesis methods to improve yield and purity.
2. Studying its potential applications in drug delivery, particularly for cancer treatment.
3. Investigating its potential use in organic electronics and optoelectronics.
4. Studying its mechanism of action in more detail to understand its potential uses.
5. Investigating its potential use as an antioxidant and anti-inflammatory agent.
In conclusion, dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate is a chemical compound that has potential applications in various fields, including drug delivery, organic electronics, and optoelectronics. Its unique properties make it an attractive candidate for these applications, and further research is needed to fully understand its potential uses.
Synthesemethoden
Dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate can be synthesized using various methods, including the reaction of terephthalic acid with 4-methylacetophenone in the presence of thionyl chloride and dimethylformamide. The resulting product is then reacted with dimethylamine to form dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate. Another method involves the reaction of terephthalic acid with 4-methylphenylacetic acid in the presence of acetic anhydride and sulfuric acid, followed by reaction with dimethylamine to form dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate has been studied for its potential applications in various fields, including drug delivery, organic electronics, and optoelectronics. Its unique properties, such as high thermal stability and solubility in organic solvents, make it an attractive candidate for these applications.
Eigenschaften
IUPAC Name |
dimethyl 2-[[2-(4-methylphenyl)acetyl]amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-12-4-6-13(7-5-12)10-17(21)20-16-11-14(18(22)24-2)8-9-15(16)19(23)25-3/h4-9,11H,10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOSDROYCBFOAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-{[(4-methylphenyl)acetyl]amino}benzene-1,4-dicarboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.